3-Amino-4-phenylbutan-2-ol

PNMT inhibition CNS adrenaline biosynthesis phenotypic screening

3-Amino-4-phenylbutan-2-ol (CAS 91251-46-6) is a chiral vicinal amino alcohol of the formula C₁₀H₁₅NO (MW 165.23 g/mol). It exists as four stereoisomers because of the two contiguous chiral centers at C-2 and C-3; the (2S,3S)-configuration is the most heavily investigated in the peer‑reviewed literature.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 91251-46-6
Cat. No. B13248511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-phenylbutan-2-ol
CAS91251-46-6
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C(CC1=CC=CC=C1)N)O
InChIInChI=1S/C10H15NO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3
InChIKeySMZUMFSKQVVOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-phenylbutan-2-ol (CAS 91251-46-6) – Core Pharmacophore, Physicochemical Profile & Procurement-Grade Specification


3-Amino-4-phenylbutan-2-ol (CAS 91251-46-6) is a chiral vicinal amino alcohol of the formula C₁₀H₁₅NO (MW 165.23 g/mol) . It exists as four stereoisomers because of the two contiguous chiral centers at C-2 and C-3; the (2S,3S)-configuration is the most heavily investigated in the peer‑reviewed literature [1]. Commercially it is routinely supplied at ≥95% purity . Unlike simpler achiral amino alcohols, the rigid stereochemistry of this scaffold imposes predictable three‑dimensional display of the amine and hydroxyl pharmacophoric elements, a feature that has led to its adoption as a privileged building block within hydroxyethylamine (HEA)‑based protease inhibitor programmes and, more recently, in antiviral fragment‑based screening libraries [2][3].

Stereochemical definition (2S,3S)-isomer most studied; four stereoisomers available
Procurement specification High-purity supply; avoids in-house chiral resolution steps
Research applications Reported as HEA scaffold for protease inhibitor and antiviral library design

Why Off-the-Shelf Amino Alcohols Cannot Replace 3-Amino-4-phenylbutan-2-ol in Chiral-Dependent Programmes


Attempting to replace 3-amino-4-phenylbutan-2-ol with a one‑dimensional surrogate such as phenylalaninol, statine, or allophenylnorstatine introduces a different functional group array, oxidation state, or stereochemical fingerprint that directly alters target engagement and downstream pharmacology. Phenylalaninol, for example, lacks the secondary alcohol at C-2, removing a key hydrogen‑bond donor–acceptor node that is known to be essential for transition‑state mimicry in aspartyl protease inhibition . The beta‑amino acid allophenylnorstatine substitutes the C-2 hydroxyl with a carboxylate, shifting the binding mode away from the hydroxyethylamine transition‑state isostere that has been pharmacologically validated for HIV‑1 protease inhibitors [1]. Even stereoisomeric forms of the same constitution—(2R,3S) versus (2S,3S)—show markedly different PNMT inhibitory potency, underscoring that generic substitution without defined chirality cannot reproduce the biological fingerprint [2]. The quantitative evidence below demonstrates exactly where these compositional and stereochemical differences translate into measurable performance gaps.

Phenylalaninol
Lacks the C‑2 secondary alcohol; may disrupt key H‑bond donor–acceptor node for aspartyl protease transition‑state mimicry.
Allophenylnorstatine
Substitutes C‑2 hydroxyl with carboxylate; shifts binding mode away from HEA isostere geometry.
(2R,3S) stereoisomer
(2R,3S)- vs (2S,3S)-stereoisomer shows different PNMT inhibitory profile; generic substitution may not reproduce biological fingerprint.

Quantitative Differentiation Evidence: 3-Amino-4-phenylbutan-2-ol vs. Closest Structural Analogs


PNMT Inhibitory Potency: Defining the (2S,3S)-Stereoisomer as a Low‑Potency Phenotypic Anchor

The (2S,3S)-isomer of 3-amino-4-phenylbutan-2-ol displays a Ki of 1,110 µM against bovine phenylethanolamine N-methyltransferase (PNMT), while the endogenous substrate norepinephrine has a Km of ~100 µM and conformationally constrained benzylamine‑type inhibitors such as tetrahydroisoquinoline derivatives achieve Ki values as low as 3.34 µM [1][2]. This 332‑fold weaker affinity relative to optimized PNMT ligands positions the (2S,3S)-isomer as an ideal low‑potency reference compound for establishing assay windows in high‑throughput screening campaigns, where a large dynamic range between a weak inhibitor and potent hits is required for robust Z‑factor calculations.

PNMT inhibition (Ki)
Reported
Ki = 1.11×10⁶ nM (1,110 µM) | THIQ Ki 3.34 µM → 332‑fold difference
Supports low‑potency anchor for HTS assay window
Bovine adrenal PNMT; radiochemical assay
PNMT inhibition CNS adrenaline biosynthesis phenotypic screening

SARS‑CoV‑2 NendoU (NSP15) Inhibition: Potency Parity with Ivermectin and a Superior Cytotoxicity Window

A (2S,3S)-3-amino-4-phenylbutan-2-ol-derived piperazine conjugate (compound IV) demonstrated IC₅₀ values of 4.97 µM in a viral entry assay and 8.46 µM in a viral spread assay against SARS‑CoV‑2, a potency level comparable to that of ivermectin in the same study [1]. Crucially, compound IV exhibited no cytotoxicity up to 50 µM, yielding a selectivity index (CC₅₀/IC₅₀) exceeding 10, whereas ivermectin’s therapeutic utility is constrained by dose‑limiting toxicity [1]. This favorable cytotoxicity profile, coupled with a synthetic route that proceeds from the commercially available amino alcohol scaffold, makes the compound an attractive starting point for further medicinal chemistry optimization without the safety baggage of the reference drug.

SARS‑CoV‑2 NSP15 inhibition
Head-to-head
IC₅₀ entry 4.97 µM, spread 8.46 µM; CC₅₀ >50 µM; selectivity >10 (ivermectin comparator)
Reported equipotency with reduced cytotoxicity context
May support NSP15 screening workflow
SARS-CoV-2 NendoU inhibitor antiviral

HIV‑1 Protease Inhibitor Building Block: Common Pharmacophoric Core in Clinically Validated Drug Classes

The (2R,3S)-stereoisomer of 3-amino-4-phenylbutan-2-ol constitutes the core hydroxyethylamine (HEA) transition‑state isostere that is embedded in multiple FDA‑approved HIV‑1 protease inhibitors and their late‑stage clinical candidates [1]. In contrast, the related building block allophenylnorstatine (Apns; (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid) yields inhibitor KNI‑272 with a Ki of 0.0055 nM, an extraordinarily potent but structurally distinct beta‑amino acid motif that requires a different synthetic route and does not produce the HEA geometry . The HEA scaffold derived from 3-amino-4-phenylbutan-2-ol has been extensively validated crystallographically (e.g., PDB entries 1IDA, 1Z8C, 1JLD) to engage the catalytic aspartate dyad of HIV‑1 protease, providing a pharmacophoric template that has successfully survived structure‑based lead optimization for over three decades [2].

HIV‑1 PI HEA scaffold
Class-level
HEA motif present in FDA‑approved PIs; Apns‑based inhibitor KNI‑272 Ki 0.0055 nM
Reported HEA pharmacophore context; direct building‑block Ki not available
Crystallographically validated binding (PDB 1IDA, 1Z8C)
HIV protease inhibitor hydroxyethylamine isostere peptidomimetic

In Silico Docking and MM‑GBSA Ranking: Superior Binding Affinity over Remdesivir Triphosphate in a 4,042‑Compound Library

When 3-amino-4-phenylbutan-2-ol was paired with piperazine as a dual‑pharmacophore building block for library construction, the top‑ranked compound (compound 1) attained a docking score of –8.069 kcal/mol and an MM‑GBSA binding free energy of –49.56 kcal/mol against the SARS‑CoV‑2 RNA‑dependent RNA polymerase (RdRp) [1]. The positive control, remdesivir triphosphate (the active metabolite of remdesivir), scored less favorably under identical computational conditions [1]. Among 4,042 drug‑like molecules that passed Lipinski filters, compound 1 outperformed the remaining 18 shortlisted candidates by a significant margin, underscoring that the 3-amino-4-phenylbutan-2-ol pharmacophore provides a privileged starting geometry for optimizing interactions with the ATP‑binding pocket of RdRp.

RdRp docking ranking
Method context
Docking score −8.069 kcal/mol; MM‑GBSA −49.56 kcal/mol; ranked 1st among 4,042 compounds
Supports focused library enumeration for viral polymerases
Binding stability confirmed via 100‑ns MD
SARS-CoV-2 RdRp molecular docking virtual screening

Research & Industrial Application Scenarios That Exploit the Quantitative Differentiation of 3-Amino-4-phenylbutan-2-ol


Design of Chiral-Dependent HIV-1 Protease Inhibitors via the Hydroxyethylamine Transition-State Isostere

Medicinal chemistry teams developing next-generation HIV-1 protease inhibitors can use (2R,3S)-3-amino-4-phenylbutan-2-ol as the starting chiral fragment for constructing hydroxyethylamine dipeptidyl isosteres. This approach directly recapitulates the binding mode of approved protease inhibitors (e.g., atazanavir, darunavir), where the scaffold engages the catalytic aspartate dyad of HIV-1 protease, as validated by crystallographic structures (PDB 1IDA, 1Z8C). In contrast, alternative building blocks such as allophenylnorstatine require a different synthetic logic and produce a beta-amino acid geometry that occupies the S1–S1' pockets differently. The commercial availability of the compound at ≥95% purity with defined (2R,3S) or (2S,3S) stereochemistry eliminates the need for in-house chiral resolution, reducing downstream synthetic steps by an estimated 2–3 protection/deprotection cycles compared to starting from racemic mixtures [1].

Quantitative Antiviral Screening Against SARS-CoV-2 Endoribonuclease (NSP15) Using Optimized Piperazine Conjugates

Investigators conducting in vitro antiviral screening against SARS-CoV-2 can synthesize piperazine conjugates of (2S,3S)-3-amino-4-phenylbutan-2-ol following the protocol of Kumar et al. (RSC Med. Chem. 2021, 12, 1757–1764). Compound IV, derived from this exact scaffold, achieved IC₅₀ values of 4.97 µM (viral entry) and 8.46 µM (viral spread) with no cytotoxicity up to 50 µM, providing a selectivity index >10. This represents a tangible improvement over ivermectin, which displays comparable antiviral potency but is limited by toxicity at higher doses. Because the core amino alcohol is the only chiral building block required, procurement of the enantiopure scaffold encodes the stereochemistry into the final conjugate without additional asymmetric steps, enabling a reproducible SAR exploration across laboratories [2].

Biochemical Assay Development for PNMT Using a Well-Characterized Low-Potency Control Compound

Biochemists establishing PNMT inhibition assays should use (2S,3S)-3-amino-4-phenylbutan-2-ol (Ki = 1,110 µM) as a low-potency reference inhibitor to define the screening window. At a Ki approximately 332-fold higher than optimized PNMT ligands (e.g., THIQ Ki = 3.34 µM), this compound provides a reproducible weak signal that allows robust Z'-factor calculations in 96‑well or 384‑well HTS formats. Procurement of the stereochemically defined (2S,3S)-isomer is critical because the (2R,3S)-diastereomer exhibits a different PNMT inhibitory profile (Ki = 2.53 µM for the corresponding amino-alcohol variant), which would shift the assay window and compromise screening statistics [3].

Focused Library Construction for Structure-Based Virtual Screening Against Viral RNA Polymerases

Computational chemistry groups performing virtual screening against SARS-CoV-2 RdRp or other viral polymerases can build focused libraries around the 3-amino-4-phenylbutan-2-ol scaffold, as demonstrated by the 4,042-compound dual‑pharmacophore library of Kumar et al. (J. Biomol. Struct. Dyn. 2022, 40, 10162–10180). The top-ranked compound (compound 1) achieved a docking score of –8.069 kcal/mol and an MM‑GBSA binding free energy of –49.56 kcal/mol, both superior to remdesivir triphosphate, with binding stability confirmed over 100‑ns MD simulations. By sourcing the chiral amino alcohol as a single enantiomer, library enumeration yields stereochemically homogeneous products, eliminating the need for post‑docking filtering of diastereomeric conformers and reducing computational overhead by an estimated 50% compared to starting from racemic scaffolds [4].

Application
Selection Property
Validation Focus
HIV‑1 protease inhibitor design
Chiral HEA building block supply
Stereochemistry and binding mode review
SARS‑CoV‑2 NSP15 antiviral screening
Enantiopure scaffold for piperazine conjugation
Antiviral activity and cytotoxicity window
PNMT assay development
Stereochemically defined low‑potency control
Assay window and Z'‑factor optimization
Viral RdRp virtual library design
Single‑enantiomer scaffold for virtual enumeration
Docking score and MD stability benchmarking
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